molecular formula C11H22ClNO B6129293 1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride

1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride

Cat. No.: B6129293
M. Wt: 219.75 g/mol
InChI Key: YETDSEIFFJACND-UHFFFAOYSA-N
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Description

1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and dimethyl groups, along with a hydrochloride salt.

Properties

IUPAC Name

1-tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-8-7-12(11(3,4)5)9(2)6-10(8)13;/h8-9H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETDSEIFFJACND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride can be compared with other similar compounds, such as:

    1-Tert-butyl-2,3-dimethylpiperidin-4-one;hydrochloride: This compound has a similar structure but with different substitution patterns on the piperidine ring.

    2,5-Dimethylpiperidin-4-one;hydrochloride: This compound lacks the tert-butyl group, which may result in different chemical and biological properties.

    1-Tert-butylpiperidin-4-one;hydrochloride: This compound has a tert-butyl group but lacks the dimethyl substitutions, leading to variations in reactivity and applications.

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